molecular formula C16H23NO2 B4766310 3-allyl-4-methoxy-N-(3-methylbutyl)benzamide

3-allyl-4-methoxy-N-(3-methylbutyl)benzamide

Cat. No. B4766310
M. Wt: 261.36 g/mol
InChI Key: OYVOVNMJPZMYHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-4-methoxy-N-(3-methylbutyl)benzamide is a chemical compound that belongs to the family of benzamides. It is commonly referred to as AMB-3, and it has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-allyl-4-methoxy-N-(3-methylbutyl)benzamide is not well understood. However, it has been suggested that AMB-3 may exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It may also modulate the activity of ion channels involved in pain perception.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-inflammatory and analgesic effects. It has been found to decrease the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-1β, COX-2, and iNOS. AMB-3 has also been shown to reduce pain perception in animal models of acute and chronic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-4-methoxy-N-(3-methylbutyl)benzamide in lab experiments is its ease of synthesis. The synthesis method is relatively simple and can be performed in a laboratory setting. AMB-3 is also readily available for purchase from chemical suppliers. However, one of the limitations of using AMB-3 in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 3-allyl-4-methoxy-N-(3-methylbutyl)benzamide. One potential direction is to investigate its potential use in the treatment of chronic pain and inflammation-related disorders, such as arthritis. Another direction is to explore its antitumor activity and potential use in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of AMB-3 and its potential side effects.

Scientific Research Applications

3-allyl-4-methoxy-N-(3-methylbutyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. AMB-3 has also been shown to have antitumor activity in vitro, indicating its potential use in cancer treatment.

properties

IUPAC Name

4-methoxy-N-(3-methylbutyl)-3-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-5-6-13-11-14(7-8-15(13)19-4)16(18)17-10-9-12(2)3/h5,7-8,11-12H,1,6,9-10H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVOVNMJPZMYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=C(C=C1)OC)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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